Methyl 2-methylheptanoate
Description
Structure
3D Structure
Properties
CAS No. |
51209-78-0 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
methyl 2-methylheptanoate |
InChI |
InChI=1S/C9H18O2/c1-4-5-6-7-8(2)9(10)11-3/h8H,4-7H2,1-3H3 |
InChI Key |
FUZYFWJHBYRPIP-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)C(=O)OC |
Canonical SMILES |
CCCCCC(C)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Methylheptanoate
Chemo-Enzymatic and Biocatalytic Synthesis Pathways
Chemo-enzymatic and biocatalytic methods offer a green and highly selective alternative to conventional chemical synthesis. These approaches utilize enzymes or whole microbial cells to catalyze the esterification reaction, often under mild conditions, leading to high-purity products.
Lipase-Catalyzed Esterification Approaches for Methyl 2-methylheptanoate
Lipases are a class of enzymes that have demonstrated significant utility in the synthesis of various esters, including branched-chain esters like this compound. Their catalytic activity in non-aqueous media makes them particularly suitable for esterification reactions. The immobilized lipase (B570770) B from Candida antarctica, commercially known as Novozym® 435, is a widely used and effective biocatalyst for the synthesis of branched-chain esters due to its high activity, stability, and broad substrate specificity. researchgate.netresearchgate.net
The enzymatic synthesis of a structurally similar branched-chain ester, 2-ethylhexyl 2-methylhexanoate, has been successfully conducted using Novozym® 435 in a solvent-free system. researchgate.net This process highlights the potential for applying similar conditions to the synthesis of this compound from 2-methylheptanoic acid and methanol (B129727). Key parameters influencing the reaction include temperature, substrate molar ratio, and enzyme concentration. Research on related esters has shown that operating at temperatures between 70-80°C with a slight excess of the alcohol can lead to high conversion rates, often exceeding 95%. researchgate.net
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Enzyme | Novozym® 435 | Novozym® 435 |
| Substrates | 2-methylhexanoic acid and 2-ethylhexanol | 2-methylhexanoic acid and 2-ethylhexanol |
| Solvent | Solvent-free | Solvent-free |
| Temperature | 70°C | 80°C |
| Alcohol Molar Excess | 10% | 20% |
| Conversion | 97% | 99% |
Data adapted from a study on the synthesis of 2-ethylhexyl 2-methylhexanoate, a structurally similar ester, as specific data for this compound was not available. researchgate.net
Microbial Fermentation and Biotransformation Processes in Compound Generation
Microbial fermentation presents a promising avenue for the de novo synthesis of flavor esters. Certain microorganisms, including yeasts and fungi, possess metabolic pathways capable of producing both the acid and alcohol precursors, which can then be esterified by endogenous enzymes. For instance, some basidiomycetes are known to produce methyl 2-methylbutanoate, a compound structurally related to this compound, during fermentation. beilstein-journals.org This suggests the potential for identifying or engineering microbial strains for the targeted production of this compound.
Biotransformation, which involves the conversion of a precursor compound into a desired product using whole microbial cells or their enzymes, is another viable biocatalytic strategy. In this context, 2-methylheptanoic acid could be supplied to a microbial culture capable of esterifying it to its corresponding methyl ester. While specific examples of the microbial biotransformation of 2-methylheptanoic acid to this compound are not extensively documented, the general principles of microbial esterification of fatty acids are well-established. researchgate.netgoogle.com
Traditional Organic Chemical Synthesis Routes
Traditional organic synthesis provides well-established and scalable methods for the production of esters like this compound. These methods typically involve the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Esterification Reactions and Mechanistic Optimizations for this compound
The most common method for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves heating a mixture of 2-methylheptanoic acid and methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. mdpi.comresearchgate.netorganic-chemistry.org The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (usually the less expensive alcohol) is used, and/or the water formed during the reaction is removed, often by azeotropic distillation. mdpi.comnih.gov
The mechanism of the Fischer-Speier esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com
Optimization of this reaction involves careful control of several parameters to maximize the yield and reaction rate.
| Parameter | Effect on Reaction |
|---|---|
| Temperature | Higher temperatures generally increase the reaction rate but can also lead to side reactions. |
| Catalyst Concentration | Increasing the catalyst concentration can accelerate the reaction, but may also promote side reactions and increase downstream purification challenges. |
| Reactant Molar Ratio | Using an excess of methanol shifts the equilibrium towards the product side, increasing the yield of the ester. |
| Water Removal | Continuous removal of water as it is formed is a highly effective method to drive the reaction to completion. |
Stereoselective Synthesis of Chiral this compound Enantiomers
This compound possesses a chiral center at the second carbon atom, meaning it can exist as two enantiomers, (R)- and (S)-methyl 2-methylheptanoate. These enantiomers may exhibit different sensory properties. The synthesis of enantiomerically pure forms of this ester requires stereoselective strategies.
One approach involves the use of a chiral precursor, such as enantiomerically pure 2-methylheptanoic acid. The synthesis of (S)-2-methylhexanoic acid, a closely related compound, has been achieved through methods like the use of chiral auxiliaries and asymmetric hydrogenation, which could be adapted for 2-methylheptanoic acid. rsc.org
Another common strategy is the chiral resolution of racemic 2-methylheptanoic acid. wikipedia.org This can be achieved through classical methods involving the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent esterification. beilstein-journals.org Alternatively, enzymatic resolution, which leverages the stereoselectivity of lipases, can be employed. In this method, a lipase is used to selectively esterify one enantiomer of the racemic acid, allowing for the separation of the unreacted enantiomer and the newly formed ester. nih.gov
Application of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of this compound synthesis, several green chemistry approaches can be applied.
The use of biocatalysts, as discussed in section 2.1, is a prime example of a green chemistry approach, as it involves mild reaction conditions, high selectivity, and the use of renewable catalysts. researchgate.net
Another key principle is the use of safer solvents or, ideally, the elimination of solvents altogether. Solvent-free synthesis of branched-chain esters has been demonstrated to be effective, reducing the environmental impact and simplifying product purification. rsc.orgnih.gov
The replacement of traditional homogeneous acid catalysts, such as sulfuric acid, with solid acid catalysts is another important green chemistry strategy. iupac.org Solid acids, such as zeolites, ion-exchange resins, or sulfonated carbons, are heterogeneous catalysts that can be easily separated from the reaction mixture and potentially reused, minimizing waste and corrosion issues associated with mineral acids. researchgate.net
| Green Chemistry Principle | Application in this compound Synthesis |
|---|---|
| Catalysis | Use of biocatalysts (lipases) or reusable solid acid catalysts instead of corrosive mineral acids. |
| Safer Solvents and Auxiliaries | Conducting the reaction under solvent-free conditions. |
| Design for Energy Efficiency | Utilizing milder reaction temperatures, often associated with biocatalytic methods. |
| Use of Renewable Feedstocks | Potentially sourcing 2-methylheptanoic acid from biological origins. |
Advanced Analytical Research on Methyl 2 Methylheptanoate
Advanced Chromatographic Separation Techniques
Chromatography is a fundamental tool for isolating individual components from complex mixtures. For a compound like methyl 2-methylheptanoate, which is often present among a myriad of other volatile molecules, advanced chromatographic techniques are essential for accurate analysis.
Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. researchgate.net This technique is particularly valuable for the analysis of complex volatile profiles, such as those found in food and beverages. In GC×GC, two columns with different stationary phases are coupled, providing a more detailed separation of co-eluting compounds. researchgate.netnih.gov This increased peak capacity and sensitivity make it a powerful tool for elucidating the composition of intricate biological mixtures. researchgate.net
The application of GC×GC coupled with time-of-flight mass spectrometry (GC×GC-TOF-MS) has proven effective in the detailed analysis of volatile compounds in products like wine. mdpi.com This method allows for the separation and tentative identification of hundreds of volatile compounds, including esters like this compound. nih.govmdpi.com The use of a nonpolar first-dimension column and a more polar second-dimension column is a common setup that enhances the separation of compounds based on both their volatility and polarity. nih.gov
Table 1: GC×GC Parameters for Volatile Compound Analysis
| Parameter | First Dimension (1D) Column | Second Dimension (2D) Column |
|---|---|---|
| Stationary Phase | Nonpolar (e.g., 5% phenyl methylpolysiloxane) | Mid-polar or Polar (e.g., 50% phenyl polysilphenylene-siloxane or polyethylene (B3416737) glycol) |
| Typical Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 1-2 m x 0.1 mm ID, 0.1 µm film thickness |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Modulation | Thermal or Cryogenic | Thermal or Cryogenic |
The enhanced resolution provided by GC×GC can reveal the presence of trace compounds that would otherwise be masked by more abundant co-eluting substances in a one-dimensional separation. glsciences.eu This capability is crucial for identifying aroma-active compounds, even at very low concentrations.
This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers. These enantiomers can possess distinct sensory properties and their relative abundance can be an indicator of the authenticity of a natural product. Chiral chromatography is the primary method for separating and quantifying these enantiomers. sci-hub.se
Gas chromatography using a chiral stationary phase (CSP) is a widely used direct method for enantiomeric separation. sci-hub.seresearchgate.net Cyclodextrin-based CSPs are particularly versatile and have been successfully employed for the separation of a wide range of chiral compounds, including esters. sci-hub.seresearchgate.net For instance, modified cyclodextrins have been used to separate various chiral esters and lactones in flavor analysis. researchgate.net
The choice of the chiral selector and the chromatographic conditions are critical for achieving successful enantiomeric resolution. sci-hub.se The separation of enantiomers is often challenging due to their identical physical and chemical properties in an achiral environment. ccspublishing.org.cn
Table 2: Examples of Chiral Stationary Phases for GC
| Chiral Stationary Phase | Application Examples |
|---|---|
| Cyclodextrin Derivatives (e.g., Chirasil-Dex) | Separation of chiral esters, lactones, and other flavor compounds. sci-hub.seresearchgate.net |
| Amino Acid Derivatives (e.g., Chirasil-L-Val) | Enantiomeric separation of amino acids and related compounds. sci-hub.se |
The enantiomeric ratio of certain chiral compounds, such as ethyl 2-methylbutanoate, has been shown to be a useful marker for the authenticity of fruit flavors. researchgate.net Similar approaches could be applied to assess the naturalness of products containing this compound.
Hyphenated Spectroscopic Methods for Mechanistic and Trace Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the structural elucidation and sensitive detection of compounds like this compound.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which greatly aids in the confident identification of unknown compounds. researchgate.net In metabolomics, HRMS is a key technology for the comprehensive analysis of small molecules in biological samples. researchgate.nettum.de Techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are used for untargeted metabolite profiling. acs.org
For volatile compounds like this compound, GC coupled with HRMS, particularly with a time-of-flight (TOF) analyzer, offers high sensitivity and fast acquisition speeds, which is ideal for comprehensive analyses like GC×GC. researchgate.net The accurate mass data obtained from HRMS allows for the determination of the elemental composition of a molecule, significantly increasing the confidence in its identification. nih.gov
HRMS is also crucial for trace analysis in environmental monitoring, enabling the detection of contaminants at very low levels. researchgate.net The high selectivity of HRMS helps to distinguish target analytes from complex matrix interferences.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules. nih.gov For complex structural elucidation, advanced NMR techniques can provide detailed information about the connectivity of atoms and the stereochemistry of a molecule.
Isotopic labeling, where atoms in a molecule are replaced with their heavier isotopes (e.g., ¹³C, ²H), is a valuable technique used in conjunction with NMR to study metabolic pathways and the structures of large biomolecules. nih.govnmr-bio.comibs.frsigmaaldrich.com By introducing labeled precursors, researchers can trace the incorporation of these labels into specific molecules, providing insights into their biosynthesis. nih.gov While often applied to larger molecules like proteins, the principles of isotopic labeling can be adapted to study the biosynthesis of smaller molecules like this compound in biological systems. nih.govnmr-bio.com
Quantitative Methodologies for this compound in Diverse Matrices
Accurate quantification of this compound is essential for understanding its contribution to the aroma of a product and for quality control purposes. Various quantitative methods are employed, often using gas chromatography coupled with a suitable detector. lu.se
The development of robust quantitative methods requires careful consideration of sample preparation, extraction, and calibration. researchgate.net For volatile compounds in complex matrices like food and beverages, headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique. mdpi.com
Stable isotope dilution assays (SIDA) are considered a gold standard for accurate quantification. researchgate.net This method involves adding a known amount of an isotopically labeled version of the target analyte to the sample as an internal standard. Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it can correct for losses during sample preparation and analysis, leading to highly accurate and precise results.
Table 3: Common Quantitative Techniques for Volatile Esters
| Technique | Description |
|---|---|
| GC-MS (Gas Chromatography-Mass Spectrometry) | A widely used technique that combines the separation power of GC with the sensitive and selective detection of MS. lu.se |
| GC-FID (Gas Chromatography-Flame Ionization Detection) | A robust and reliable technique for quantifying organic compounds, though less selective than MS. lu.se |
| Stable Isotope Dilution Assay (SIDA) | A highly accurate method that uses an isotopically labeled internal standard to correct for analytical variability. researchgate.net |
| Standard Addition | A method used to overcome matrix effects by adding known amounts of the analyte to the sample. researchgate.net |
The choice of the quantitative method depends on factors such as the complexity of the matrix, the required sensitivity and accuracy, and the availability of standards. researchgate.net For complex matrices and trace-level quantification, methods like SIDA coupled with GC-MS are often preferred. researchgate.net
Natural Occurrence, Biosynthesis, and Biological Significance of Methyl 2 Methylheptanoate
Occurrence in Natural Products and Biological Systems
The detection of methyl 2-methylheptanoate across different domains of life, from plants to animals, points to conserved or convergently evolved metabolic pathways.
While a wide array of volatile esters are known to contribute to the characteristic aroma of fruits and plants, the specific identification of this compound is not widely documented. tandfonline.com However, closely related branched-chain esters are significant components of many plant volatile profiles. For instance, methyl 2-methylbutanoate is a key aroma compound in apples, contributing to a fruity and ripe impression. acs.orgnih.govscielo.br It has also been identified as a primary aroma compound in muskmelon and an important odor note in fresh dill herb. acs.org The enzymatic machinery for producing branched-chain esters is present in many plant species, suggesting that the formation of this compound is plausible, even if it is typically found in trace amounts or has not been the focus of targeted studies. researchgate.netresearchgate.net
Microorganisms are prolific producers of a vast range of volatile organic compounds, including esters. The production of branched-chain esters by microbes is well-established, particularly in the context of fermentation. For example, studies on the fermentation of Mouding sufu, a traditional fermented bean curd, identified methyl 2-methylbutanoate as a characteristic volatile flavor compound, showing a positive correlation with core functional bacteria such as Enterococcus and Bacteroides. nih.gov Research on the fecal metabolome of humans also revealed the presence of methyl 2-methylbutanoate, linking it to the composition of the gut microbiota. ebi.ac.uk Although this compound has not been specifically highlighted as a major microbial metabolite in the reviewed literature, the presence of related, shorter-chain branched esters in microbial metabolomes indicates that the necessary metabolic pathways for its synthesis likely exist within the microbial world. frontiersin.org
This compound has been definitively identified as a component of animal secretions, where it is believed to play a role in chemical communication. A study on the semiochemical composition of preen gland secretions in kittiwakes (Rissa tridactyla) identified pentadecyl 2-methylheptanoate. researchgate.net While this is a longer-chain wax ester, the acid moiety is derived from 2-methylheptanoic acid, the direct precursor to this compound. The study also identified a compound tentatively named "methylheptanoate", alongside other 2-methyl-substituted esters, highlighting the presence of this structural class in the birds' chemical profiles. researchgate.net These compounds contribute to an individual and sex-specific odor signature, which may be used in mate recognition. researchgate.net Related compounds have been found in the scent gland secretions of other animals, such as tamarins and white-lipped peccaries, underscoring the importance of branched-chain esters in animal olfactory communication. jzar.orgresearchgate.net
Table 1: Documented and Related Occurrences of this compound
| Compound | Natural Source | Specific Location/Context | Finding |
|---|---|---|---|
| Pentadecyl 2-methylheptanoate | Kittiwake (Rissa tridactyla) | Preen gland secretion | Component of individual and sex odor signature. researchgate.net |
| Methyl 2-methylbutanoate | Apple (Malus domestica) | Fruit volatiles | Key contributor to fruit aroma. acs.orgscielo.br |
| Methyl 2-methylbutanoate | Hawthorn (Crataegus pinnatifida) | Fruit puree volatiles | Important contributor to the characteristic aroma. nih.gov |
| Methyl 2-methylbutanoate | Mouding Sufu | Fermented food product | Characteristic flavor compound correlated with fermenting bacteria. nih.gov |
Elucidation of Biosynthetic Pathways
The biosynthesis of this compound involves the formation of its precursor acid, 2-methylheptanoic acid, followed by an esterification reaction. While the specific pathway for this compound is not extensively detailed, it can be inferred from the well-characterized biosynthesis of other branched-chain molecules.
The formation of this compound is the result of an esterification reaction between 2-methylheptanoic acid and methanol (B129727). This reaction is typically catalyzed by enzymes known as alcohol acyltransferases (AATs) in biological systems. These enzymes utilize an acyl-CoA thioester, in this case, 2-methylheptanoyl-CoA, and an alcohol as substrates. researchgate.net
The biosynthesis of the precursor, 2-methylheptanoic acid, is less clear but is likely derived from pathways that produce branched-chain fatty acids. One established route for branched-chain molecules is the extension of amino acid degradation products. For example, the biosynthesis of 2-methylbutanoate esters in apples and bananas originates from the amino acid L-isoleucine. acs.orgresearchgate.net A similar pathway could theoretically produce 2-methylheptanoic acid through the extension of a longer-chain amino acid or by initiating fatty acid synthesis with a branched starter unit.
Alternatively, pathways involving the chain elongation activity of enzymes like 2-isopropylmalate synthase (LeuA), a key enzyme in leucine (B10760876) biosynthesis, can be engineered to produce longer-chain keto acids, which are precursors to branched-chain alcohols and acids. nih.govucla.edu Lipase (B570770) enzymes, such as those from Candida antarctica (e.g., Novozym® 435), have also demonstrated the ability to catalyze the synthesis of branched-chain esters in vitro, showcasing an alternative enzymatic route for their formation. researchgate.netmdpi.com
While no studies have specifically targeted the metabolic engineering of this compound, research into the production of non-natural, long-chain alcohols in microorganisms like Escherichia coli provides a clear blueprint for how its biosynthesis could be modulated. pnas.org These approaches focus on extending the natural branched-chain amino acid pathways. nih.govucla.edu
Key strategies include:
Enzyme Engineering: The substrate specificity of key enzymes can be altered. For instance, researchers have successfully enlarged the substrate-binding pocket of 2-isopropylmalate synthase (LeuA) to make it accept longer 2-keto acids. This allows the cell to produce precursors for C6, C7, and C8 alcohols and their corresponding acids. ucla.edupnas.org
Pathway Extension: Heterologous enzymes can be introduced to create a novel pathway. By expressing a broad-substrate-range 2-keto-acid decarboxylase (KIVD) and an alcohol dehydrogenase (ADH), engineered E. coli can convert the novel keto acids into alcohols. nih.govpnas.org To produce the acid precursor for this compound, the pathway could be modified to favor the oxidation of the corresponding aldehyde intermediate instead of its reduction to an alcohol.
Flux Optimization: Overexpression of upstream pathway genes can increase the carbon flux towards the desired precursors. For example, enhancing the expression of genes in the threonine and isoleucine biosynthesis pathways increases the pool of 2-keto-3-methylvalerate, a key building block that can be elongated. nih.gov
These proof-of-concept studies demonstrate that by combining protein engineering and the introduction of heterologous enzymes, it is feasible to design microbial hosts capable of producing the specific precursors required for this compound synthesis. researchgate.netnih.gov
Role in Chemical Ecology and Interspecies Interactions
This compound is a volatile organic compound (VOC) that has been identified in a variety of organisms, including plants and microbes. As a volatile chemical, it has the potential to act as a semiochemical, mediating interactions between organisms. Its presence in the natural world, particularly as a component of aroma and scent profiles, suggests a role in chemical communication, although specific signaling functions like pheromonal activity have not been definitively established. Research has primarily documented its existence as a natural product in different species, which is the foundation for understanding its ecological significance.
Furthermore, the compound has been listed among the 330 volatile compounds identified from different varieties of hops (Humulus lupulus). nih.govresearchgate.net The aromatic profile of hops is of significant interest for the brewing industry, but these volatiles in the plant itself play ecological roles, potentially in defending against herbivores or attracting beneficial insects. nih.gov
Analysis of volatiles in Allium species also revealed the presence of this compound. Specifically, it was detected in trace amounts (0.02%) in microwave-dried red onion (Allium cepa). nih.gov Its presence within the complex chemical profile of these plants points to its role as a component of their natural scent, which is integral to their interactions with the surrounding environment.
The following table summarizes the documented natural occurrences of this compound and the context of its identification.
| Organism/Source | Part/Context | Compound Abundance | Associated Organisms/Interaction |
| Pineapple Wine (Ananas comosus) | Fermented Juice | Component of aroma complex | Microbial Fermentation (Yeast) / Flavor & Aroma mdpi.com |
| Bontia daphnoides (Olive Bush) | Leaves | 0.02% of essential oil | Plant Volatile nih.gov |
| Stems | 0.28% of essential oil | Plant Volatile nih.gov | |
| Humulus lupulus (Hops) | Pelletized Hops | Component of volatile profile | Plant Volatile / Aroma nih.govresearchgate.net |
| Allium cepa (Red Onion) | Microwave-dried bulbs | 0.02% | Plant Volatile nih.gov |
Mechanistic and Theoretical Studies of Methyl 2 Methylheptanoate
Reaction Kinetics and Degradation Mechanisms
Detailed kinetic studies and elucidation of degradation mechanisms specifically for methyl 2-methylheptanoate are not readily found in published research. General knowledge of ester chemistry suggests that its formation and transformation would follow established pathways for similar esters, but specific rate constants and reaction intermediates for this compound have not been a significant focus of investigation.
Information regarding specific investigations into the formation and transformation pathways of this compound is limited. It is known to be a volatile flavor compound found in some fruits and alcoholic beverages. Its formation in these matrices likely occurs through esterification reactions during ripening or fermentation processes, involving the reaction of 2-methylheptanoic acid with methanol (B129727).
One study on the volatile composition of murta' (Ugni molinae Turcz.) fruit identified this compound as a minor component. The biogenesis of this and other esters in murta' is presumed to occur during the fruit's ripening stages. However, this study focused on the identification of volatile compounds rather than a detailed investigation of their formation pathways.
Another area where the transformation of this compound is relevant is in the context of malodor counteractants. The compound is listed as a fragrance ingredient used in various consumer products. Its transformation pathways in such formulations would be critical to understanding the longevity and stability of the fragrance, but specific studies on these pathways are not publicly available.
Specific research on the catalytic transformations and process optimization for the synthesis or degradation of this compound is not well-documented. General methods for ester synthesis, such as Fischer-Speier esterification using acid catalysts, would be applicable. However, optimization of these processes specifically for maximizing the yield of this compound has not been a reported focus.
In the context of its use as a fragrance ingredient, understanding its catalytic degradation on surfaces or in the presence of other chemicals would be important for product formulation. However, such proprietary research, if it exists, is not in the public domain.
Computational Chemistry and Molecular Modeling
Computational studies provide valuable insights into the properties and reactivity of molecules. However, specific computational chemistry and molecular modeling studies focused exclusively on this compound are not found in the reviewed literature.
There is a lack of published research detailing quantum chemical calculations specifically for this compound. Such calculations would be valuable for understanding its electronic structure, including the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its electrostatic potential. This information could, in turn, be used to predict its reactivity in various chemical environments. In the absence of specific studies, one can only infer its properties based on the general characteristics of aliphatic esters.
No specific molecular dynamics simulation studies for this compound are available in the scientific literature. Such simulations would be useful for exploring its conformational landscape, identifying the most stable conformers, and understanding the dynamics of its intermolecular interactions with other molecules, such as solvents or receptor sites. This information would be particularly relevant for its role as a flavor and fragrance compound, as these properties are highly dependent on molecular shape and interactions.
Applications of Methyl 2 Methylheptanoate in Specialized Chemical Fields
Contributions to Flavor and Aroma Chemistry Research
The primary application of methyl 2-methylheptanoate lies within the flavor and fragrance sector. Esters as a class are fundamental to the fruity and sweet notes of many natural products, and the specific structure of this compound imparts a characteristic aroma that is valuable for both analytical and applied purposes.
The sensory contribution of this compound and related esters is often described as fruity, sweet, and sometimes waxy or green. These characteristics make it a valuable component in the formulation of flavor profiles for food products and fragrances. thegoodscentscompany.com
Table 1: Sensory Profile of this compound and Related Esters in Food
| Compound | Aroma Description | Typically Found In |
| This compound | Fruity, Sweet, Waxy | Fruits, Fermented Beverages |
| Methyl 2-methylbutanoate | Fruity, Apple-like tandfonline.com | Pineapple, nih.govtandfonline.com Red Wine, researchgate.net Cheese |
| Ethyl 2-methylbutanoate | Fruity tandfonline.commdpi.com | Pineapple, tandfonline.com Soybean Paste, mdpi.com Baijiu mdpi.com |
| Methyl hexanoate | Fruity, Sweet | Pineapple nih.gov |
| Methyl heptanoate (B1214049) | Fruity, Green, Pineapple-like scispace.comoup.com | Fruits, lookchem.com White Wine, lookchem.com Olive Oil lookchem.com |
The relationship between a molecule's structure and its perceived odor is a central theme in fragrance chemistry. For esters, key determinants of odor include the length of the carbon chains of both the acid and alcohol moieties, as well as the presence and position of any branching. perfumerflavorist.comperfumerflavorist.com
Table 2: Structure-Odor Comparison of Related Esters
| Compound Name | Molecular Formula | Key Structural Feature | General Odor Profile |
| This compound | C₉H₁₈O₂ nih.gov | Branched (α-methyl) | Fruity, Sweet |
| Methyl octanoate | C₉H₁₈O₂ | Straight-chain | Fruity, Waxy, Orange |
| Methyl heptanoate | C₈H₁₆O₂ nih.gov | Straight-chain (shorter) | Sweet, Fruity, Green thegoodscentscompany.com |
| Ethyl 2-methylheptanoate | C₁₀H₂₀O₂ | Branched (α-methyl), Ethyl ester | Fruity, Slightly Sweet ontosight.ai |
Precursor Chemistry and Intermediate Roles in Organic Synthesis
In the field of organic synthesis, esters like this compound serve as versatile intermediates. nih.gov They can be used as starting materials or precursors to generate other valuable chemical compounds through a variety of standard reactions.
The most common reactions involving esters are hydrolysis and transesterification:
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield 2-methylheptanoic acid and methanol (B129727). This provides a straightforward route to the corresponding carboxylic acid, which may be a target molecule itself or a precursor for other derivatives.
Transesterification: The methyl group can be exchanged with a different alkyl group by reacting this compound with another alcohol in the presence of a catalyst. This allows for the synthesis of a wide array of other 2-methylheptanoate esters (e.g., ethyl, propyl, etc.), each with potentially unique properties and applications.
Reduction: The ester functionality can be reduced using powerful reducing agents like lithium aluminum hydride to produce the corresponding primary alcohol, 2-methyl-1-heptanol.
These transformations highlight the role of this compound as a useful building block in synthetic chemistry, providing access to acids, other esters, and alcohols that are applied in pharmaceuticals, agrochemicals, and fragrance manufacturing. lookchem.comontosight.ai For example, the biocatalytic synthesis of related branched-chain esters like 2-ethylhexyl 2-methylhexanoate has been explored for applications requiring performance at low temperatures. researchgate.net
Emerging Roles in Advanced Materials Science
While the primary applications of this compound are in flavor and synthesis, there is growing interest in the use of bio-derived esters in materials science. Although direct, large-scale applications of this compound in this area are not yet widely established, its properties suggest potential roles.
Research into related compounds offers a glimpse into possible future uses. For instance, methyl heptanoate has been investigated for its potential in the production of certain polymers and resins, where it can contribute to material flexibility and durability. chemimpex.com It has also been mentioned in the context of biofuel research. medchemexpress.com
Given its structure as a branched-chain fatty acid methyl ester (FAME), this compound could potentially be explored in several advanced applications:
Specialty Solvents: Its ester functionality and branched structure could make it a useful, biodegradable solvent for specific resins or polymers.
Polymer Modifiers: It could act as a plasticizer or a monomeric unit in the synthesis of specialty polymers, where the branched side chain could be used to tune the physical properties (e.g., glass transition temperature, flexibility) of the final material.
Currently, these applications remain largely exploratory, but the push for sustainable and green chemistry may drive further research into the use of such bio-based esters in advanced materials. researchgate.net
Environmental Dynamics and Biogeochemical Transformations of Methyl 2 Methylheptanoate
Environmental Distribution and Fate in Ecosystems
Direct measurements of Methyl 2-methylheptanoate in environmental compartments such as soil, water, and air are not widely reported in scientific literature. Its presence has been identified in the volatile profiles of hops, fir needles, and various food products, suggesting that its release into the environment is likely to be from natural sources and through its use in certain industries. nih.govoup.commdpi.com
The environmental fate of this compound will be governed by its physicochemical properties. As with other methyl esters, it is expected to have limited water solubility and a tendency to partition to organic matter in soil and sediment. Its volatility suggests that it can be distributed in the atmosphere, where it would be subject to atmospheric degradation processes.
The fate of analogous compounds, such as other fatty acid methyl esters (FAMEs), indicates that they are generally susceptible to biodegradation in soil and water. nih.govresearchgate.netresearchgate.net The branched structure of this compound may influence its partitioning behavior and bioavailability compared to its straight-chain isomers. For instance, branched-chain fatty acids have been shown to be important components of microbial lipids in sediments. nih.govplos.org
The following table summarizes the expected distribution and fate of this compound in various ecosystems based on the behavior of similar compounds.
| Ecosystem | Expected Distribution and Fate | Influencing Factors |
| Soil | Partitioning to organic matter; potential for leaching to groundwater depending on soil type and rainfall. Subject to microbial degradation. | Organic matter content, soil moisture, temperature, microbial population. |
| Water | Limited solubility; potential for volatilization from the water surface; partitioning to suspended solids and sediments. Subject to hydrolysis and biodegradation. | pH, temperature, microbial activity, water turbulence. |
| Air | Exists in the vapor phase due to its volatility. Subject to photo-oxidation by hydroxyl radicals. | Sunlight intensity, concentration of atmospheric oxidants. |
| Biota | Potential for bioaccumulation in organisms, particularly in lipid-rich tissues, due to its lipophilic nature. However, it is also likely to be metabolized. | Organism's metabolism, exposure concentration. |
This table is predictive and based on the general behavior of fatty acid methyl esters.
Methodologies for Environmental Monitoring and Remediation Research
Environmental Monitoring
The detection and quantification of this compound in environmental samples like soil, water, and air are typically achieved using chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the analysis of volatile and semi-volatile organic compounds. nih.govnih.govmdpi.commdpi.comresearchgate.netnih.gov For environmental samples, a pre-concentration step is often necessary to achieve the required sensitivity. Headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation technique for extracting volatile compounds from various matrices before GC-MS analysis. mdpi.comnih.gov
Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS): This advanced technique provides higher resolution and separation power, which is particularly useful for analyzing complex environmental samples containing numerous volatile compounds. nih.govmdpi.comresearchgate.net
The development of a robust analytical method for this compound would involve optimizing sample extraction, chromatographic separation, and mass spectrometric detection to ensure accuracy, precision, and low detection limits.
Remediation Research
Research into the remediation of sites contaminated with esters like this compound would likely focus on enhancing natural degradation processes.
Bioremediation: This approach involves stimulating the growth and activity of indigenous microorganisms capable of degrading the contaminant. This can be achieved through:
Biostimulation: The addition of nutrients (e.g., nitrogen, phosphorus) and electron acceptors (e.g., oxygen) to the contaminated environment to enhance microbial activity. mdpi.com
Bioaugmentation: The introduction of specific microbial strains or consortia with a known capability to degrade the target compound.
Phytoremediation: The use of plants to remove, degrade, or contain environmental contaminants. While not extensively studied for this specific compound, plants can play a role in the remediation of soils contaminated with organic pollutants.
Chemical Oxidation: Advanced oxidation processes, such as the use of Fenton's reagent (hydrogen peroxide and iron), can be employed to chemically degrade organic contaminants in soil and water. nih.gov Fatty acid methyl esters have been shown to be more readily removed by such processes than diesel aliphatic hydrocarbons. nih.gov
Soil Washing: This ex-situ technique uses a washing solution, which can include surfactants or co-solvents like other fatty acid methyl esters, to extract contaminants from excavated soil. nih.govresearchgate.net
The following table outlines potential research methodologies for monitoring and remediation.
| Area | Methodology | Key Parameters to Investigate |
| Environmental Monitoring | Development and validation of HS-SPME-GC-MS methods. | Extraction efficiency, limit of detection (LOD), limit of quantification (LOQ), matrix effects. |
| Field sampling and analysis of air, water, and soil from potentially impacted areas. | Concentration levels, spatial and temporal distribution. | |
| Biodegradation Research | Laboratory microcosm studies with soil and water samples. | Degradation rates (half-life), identification of microbial communities involved, elucidation of degradation pathways. |
| Abiotic Transformation Research | Laboratory kinetic studies of hydrolysis and photolysis. | Rate constants under different pH and light conditions, identification of transformation products. |
| Remediation Research | Bench-scale and pilot-scale studies of bioremediation and chemical oxidation. | Removal efficiency, cost-effectiveness, potential for toxic byproduct formation. |
Future Research Perspectives and Emerging Areas
Exploration of Uncharted Biosynthetic Routes and Metabolic Engineering Opportunities
The natural biosynthesis of methyl 2-methylheptanoate is linked to the metabolism of branched-chain fatty acids (BCFAs). The primary precursors for BCFAs are branched-chain amino acids like isoleucine, which can be converted to their corresponding α-keto acids. nih.govnih.gov These keto acids serve as primers for the fatty acid synthase (FAS) system, leading to the formation of branched-chain acyl-CoAs. nih.gov Subsequent esterification with methanol (B129727) would yield this compound.
Future research will likely focus on discovering and characterizing the specific enzymes and pathways responsible for the final esterification step in various organisms. While alcohol acyltransferases (AATs) are known to catalyze ester formation, the specific AATs with high affinity for 2-methylheptanoyl-CoA and methanol are yet to be fully identified and characterized. researchgate.net Exploring the microbial world, including bacteria and yeasts known for producing diverse esters, could reveal novel enzymatic catalysts.
Metabolic engineering presents a significant opportunity for the sustainable production of this compound. By leveraging well-studied microbial chassis such as Escherichia coli and Saccharomyces cerevisiae, it is possible to construct artificial biosynthetic pathways. researchgate.netnih.gov This would involve:
Enhancing Precursor Supply: Overexpressing genes involved in the isoleucine biosynthesis pathway to increase the pool of the 2-methylbutyryl-CoA primer.
Introducing Key Enzymes: Heterologously expressing efficient branched-chain keto acid dehydrogenase complexes and specific alcohol acyltransferases.
Pathway Optimization: Eliminating competing metabolic pathways to channel the carbon flux towards the desired product. researchgate.net
The design and validation of such engineered pathways will be a cornerstone of future research, aiming for high-titer, sustainable production of this valuable ester. researchgate.net
| Organism Type | Potential Biosynthetic Focus | Key Research Objective |
| Bacteria (Bacillus, Pseudomonas) | Discovery of novel BCFA synthesis pathways and ester-forming enzymes. | Isolate and characterize enzymes with high specificity for branched-chain substrates. |
| Yeast (S. cerevisiae) | Metabolic engineering for heterologous production. | Engineer strains to overproduce isoleucine-derived precursors and express efficient AATs. |
| Plants | Elucidation of pathways in fruits known for branched-chain ester aromas (e.g., apple, melon). semanticscholar.org | Identify plant-specific AATs and regulatory genes involved in ester formation. |
Development of Novel and Sustainable Synthetic Methodologies for this compound
Traditional chemical synthesis of esters often involves harsh conditions and the use of environmentally harmful catalysts. Future research is increasingly directed towards green and sustainable synthetic methods, with enzymatic catalysis at the forefront. Lipases, a class of hydrolases, have shown remarkable efficacy in catalyzing esterification reactions under mild conditions. nih.gov
The development of novel synthetic methodologies for this compound will likely concentrate on:
Immobilized Lipase (B570770) Biocatalysis: Using immobilized lipases (e.g., from Candida antarctica) offers advantages such as enhanced stability, reusability, and ease of separation from the product mixture. researchgate.net Research will aim to optimize reaction parameters like temperature, substrate molar ratio, and water activity to maximize conversion rates. nih.govresearchgate.net
Solvent-Free Systems: Conducting enzymatic esterification in solvent-free media minimizes waste and reduces environmental impact. mdpi.com This approach is particularly attractive for the synthesis of flavor and fragrance compounds.
Continuous Flow Reactors: Designing continuous production systems, such as packed-bed bioreactors, can improve process efficiency and scalability compared to batch processes.
These enzymatic approaches are not only more sustainable but also offer high selectivity, reducing the formation of by-products. The kinetics of these lipase-catalyzed reactions can be complex, often following a Ping-Pong Bi-Bi mechanism, and are influenced by factors like substrate inhibition. nih.govlidsen.com
| Synthetic Method | Key Advantage | Research Focus Area |
| Immobilized Lipase Catalysis | Reusability, stability, process simplification. | Optimization of reaction conditions (temperature, water content) and support materials. |
| Solvent-Free Synthesis | Reduced environmental impact, product purity. | Overcoming mass transfer limitations and enzyme inhibition. |
| Continuous Flow Bioreactors | Increased productivity, scalability. | Reactor design, long-term catalyst stability, and process control. |
Integration with Advanced Analytical Platforms for Multi-Omics Research
A comprehensive understanding of this compound biosynthesis and its regulation requires a systems-level approach. The integration of advanced analytical platforms for multi-omics analysis is crucial for dissecting the complex interplay of genes, proteins, and metabolites.
Future research will increasingly rely on a "volatile metabolomics" or "volatilomics" approach, which focuses on the comprehensive analysis of volatile organic compounds (VOCs). researchgate.net Key analytical techniques include:
Gas Chromatography-Mass Spectrometry (GC-MS): The cornerstone for the separation, identification, and quantification of volatile esters like this compound. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for analyzing non-volatile precursors such as amino acids, keto acids, and acyl-CoAs, providing a broader picture of the metabolic network. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and for tracing the flow of isotopes in metabolic flux analysis. nih.gov
Integrating data from these platforms with transcriptomics (gene expression) and proteomics (protein abundance) will enable researchers to build comprehensive models of the biosynthetic pathways. nih.govnih.gov For instance, by correlating the expression levels of candidate genes with the production profiles of this compound and its precursors, researchers can identify and validate the function of novel enzymes and regulatory factors. nih.gov Multi-Omics Factor Analysis (MOFA) is an example of a computational framework that can be used to integrate such heterogeneous datasets in an unsupervised manner. youtube.comresearchgate.net
| Omics Layer | Analytical Platform | Information Gained |
| Metabolomics (Volatiles) | GC-MS | Identification and quantification of this compound and other esters. |
| Metabolomics (Non-volatiles) | LC-MS, NMR | Quantification of precursors (amino acids, acyl-CoAs) and metabolic intermediates. |
| Transcriptomics | RNA-Seq, Microarrays | Identification of differentially expressed genes encoding biosynthetic enzymes and regulators. |
| Proteomics | LC-MS/MS | Quantification of protein abundance, providing a direct link to enzymatic activity. |
Predictive Modeling and Experimental Validation in Mechanistic Studies
Predictive modeling is becoming an indispensable tool in metabolic engineering and for understanding complex biochemical systems. mdpi.com In the context of this compound, computational models can guide experimental design and provide insights into reaction mechanisms.
Future research in this area will involve:
Genome-Scale Metabolic Models (GSMMs): Using constraint-based modeling approaches like Flux Balance Analysis (FBA) to predict the metabolic capabilities of an organism and to identify gene knockout or overexpression targets for enhancing the production of branched-chain precursors. nih.govnih.govresearchgate.net
Kinetic Modeling: Developing detailed kinetic models of both biosynthetic pathways and enzymatic synthesis processes. researchgate.netnih.gov For lipase-catalyzed reactions, these models can predict the influence of substrate concentrations, temperature, and water content on reaction rates and yield, aiding in process optimization. lidsen.comnih.gov
Molecular Dynamics Simulations: Performing simulations to understand the enzyme-substrate interactions at an atomic level. researchgate.net This can provide mechanistic insights into the substrate specificity of fatty acid synthases and alcohol acyltransferases, guiding future protein engineering efforts. nih.govresearchgate.net
Crucially, the predictions generated by these computational models must be rigorously tested through experimental validation. This involves constructing the engineered microbial strains or enzymatic systems predicted by the models and quantifying the resulting production of this compound. researchgate.net Techniques such as deuterium (B1214612) labeling of precursors can be used to trace metabolic pathways and confirm the predicted flow of metabolites, with subsequent analysis by GC-MS to verify the incorporation of the label into the final ester product. semanticscholar.orgresearchgate.net This iterative cycle of predictive modeling and experimental validation will be key to unraveling the detailed mechanisms of this compound formation and rationally engineering its production.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling methyl 2-methylheptanoate in laboratory settings?
- Methodological Answer :
- Use nitrile or neoprene gloves inspected for integrity before use .
- Wear a chemically resistant lab coat and eye protection to avoid skin/eye contact.
- In case of spills, employ absorbent materials (e.g., vermiculite) and dispose of contaminated waste per local regulations.
- Ventilation: Use fume hoods for procedures generating vapors. Respiratory protection (e.g., N95 masks) is required if airborne concentrations exceed permissible limits .
Q. Which analytical techniques are most effective for identifying this compound in complex mixtures?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Separates compounds by volatility and provides structural confirmation via fragmentation patterns. Optimal column: DB-5MS (30 m × 0.25 mm ID, 0.25 μm film) with helium carrier gas at 1 mL/min. Detection limit: ~0.1 ppm .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹). However, reference spectra may require experimental validation due to limited public data .
| Analytical Technique | Key Parameters | Detection Limit | Reference |
|---|---|---|---|
| GC-MS | DB-5MS column, He carrier gas | 0.1 ppm | |
| IR Spectroscopy | C=O stretch at ~1740 cm⁻¹ | N/A |
Q. How is this compound synthesized, and what are common pitfalls in its preparation?
- Methodological Answer :
- Esterification : React 2-methylheptanoic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux. Monitor reaction completion via thin-layer chromatography (TLC).
- Pitfalls :
- Incomplete removal of water (use molecular sieves or azeotropic distillation).
- Overheating leading to side products (maintain temperature ≤ 80°C).
- Neutralize residual acid post-reaction to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of vaporization) of this compound?
- Methodological Answer :
- Experimental Validation : Use differential scanning calorimetry (DSC) or static vapor pressure measurements to determine ΔHvap. Calibrate instruments with reference compounds (e.g., n-alkanes).
- Computational Modeling : Apply group contribution methods (e.g., Joback-Reid) or quantum mechanical calculations (DFT) to predict properties. Cross-validate with experimental data to identify systematic errors .
Q. What strategies optimize the integration of reaction and separation processes for this compound production?
- Methodological Answer :
- Reactive Distillation : Combine esterification and distillation in a single unit to shift equilibrium. Key parameters:
- Catalyst: Amberlyst-15 (acidic resin) for easier separation.
- Temperature gradient: 70–100°C to separate methanol-water azeotrope.
- Process Simulation : Use Aspen Plus® to model kinetics and phase behavior, reducing pilot-scale trial costs .
Q. How can impurities in this compound be characterized and quantified to meet pharmaceutical standards?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (5 μm, 250 × 4.6 mm) with UV detection at 210 nm. Mobile phase: Acetonitrile/water (70:30 v/v).
- Impurity Profiling : Compare retention times and mass spectra against known degradation products (e.g., hydrolyzed acid or transesterified derivatives) .
Q. What frameworks are recommended for designing statistically robust experiments involving this compound?
- Methodological Answer :
- Factorial Design : Test multiple variables (e.g., temperature, catalyst concentration) simultaneously. Use ANOVA to identify significant factors.
- Sample Size Justification : For reproducibility, ensure n ≥ 3 replicates per condition. Calculate power (>80%) using G*Power software to avoid Type II errors .
Q. How should researchers structure manuscripts to highlight novel findings on this compound while addressing methodological limitations?
- Methodological Answer :
- IMRAD Format : Clearly separate Introduction , Methods , Results , and Discussion .
- Ethical Reporting : Disclose instrument calibration details, batch numbers of reagents, and raw data repositories (e.g., Zenodo).
- Limitations Section : Discuss potential biases (e.g., GC-MS column selectivity) and propose mitigation strategies for future work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
